methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate
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Overview
Description
Methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate is a chemical compound with the following structure:
Molecular Formula: C15H11FN2O4
This compound belongs to the class of 4-hydroxy-2-quinolones, which have garnered interest due to their pharmaceutical and biological activities . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
The synthetic routes for methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate are not explicitly documented in the available literature. we can infer that it involves the condensation of a furan-2-carboxylic acid derivative with a 6-fluoro-4-oxoquinazolin-3(4H)-ylmethylamine moiety. Industrial production methods may vary, but efficient synthesis likely involves optimized reaction conditions and purification steps.
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions could include derivatives with altered functional groups or ring systems.
Scientific Research Applications
Methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate finds applications in several fields:
Medicine: Investigate its potential as a drug candidate, considering its unique structure and biological activities.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Biology: Assess its impact on cellular processes and interactions.
Industry: Evaluate its suitability for industrial processes or materials.
Mechanism of Action
The compound’s mechanism of action remains to be elucidated. It likely interacts with specific molecular targets or pathways, affecting cellular functions. Further research is needed to uncover its precise mode of action.
Comparison with Similar Compounds
While detailed information on similar compounds is scarce, we can compare methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate with related quinolone derivatives. Its uniqueness lies in the combination of a furan-2-carboxylate moiety with the 6-fluoro-4-oxoquinazolin-3(4H)-ylmethyl group.
Properties
Molecular Formula |
C15H11FN2O4 |
---|---|
Molecular Weight |
302.26 g/mol |
IUPAC Name |
methyl 5-[(6-fluoro-4-oxoquinazolin-3-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C15H11FN2O4/c1-21-15(20)13-5-3-10(22-13)7-18-8-17-12-4-2-9(16)6-11(12)14(18)19/h2-6,8H,7H2,1H3 |
InChI Key |
RJUJRWQCGHZZQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=NC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
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